13,17-Dimethyldotriacontane
Description
13,17-Dimethyldotriacontane is a branched alkane with the molecular formula C₃₄H₇₀ and a molecular weight of 478.55 g/mol . Structurally, it consists of a 32-carbon backbone (dotriacontane) with methyl groups substituted at positions 13 and 17. This compound is part of a broader class of methylated alkanes, which are commonly found in insect cuticles, where they play roles in waterproofing and chemical communication .
The compound’s physical properties, such as hydrophobicity and melting point, are influenced by the position of its methyl branches.
Properties
CAS No. |
69086-47-1 |
|---|---|
Molecular Formula |
C34H70 |
Molecular Weight |
478.9 g/mol |
IUPAC Name |
13,17-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-17-18-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI Key |
SBEMHQVSQDLBLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,17-Dimethyldotriacontane typically involves the alkylation of long-chain alkanes . One common method is the Friedel-Crafts alkylation , where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of 13,17-Dimethyldotriacontane often involves fractional distillation of crude oil, followed by chemical modification to introduce the methyl groups at the desired positions. This process is highly efficient and can produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
13,17-Dimethyldotriacontane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve halogens like chlorine or bromine in the presence of UV light or heat.
Oxidation Reactions: Often use strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Major Products Formed
Substitution: Halogenated alkanes.
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Shorter-chain alkanes or alkenes.
Scientific Research Applications
13,17-Dimethyldotriacontane has a wide range of applications in various fields:
Mechanism of Action
The mechanism of action of 13,17-Dimethyldotriacontane is primarily based on its hydrophobic interactions . In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Methylated alkanes with comparable chain lengths and branching patterns exhibit distinct physicochemical profiles. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted log P<sup>1</sup> | Melting Point (°C)<sup>2</sup> | Biological Source/Function |
|---|---|---|---|---|---|
| 13,17-Dimethyldotriacontane | C₃₄H₇₀ | 478.55 | ~32.6–32.9<sup>†</sup> | ~219–221<sup>‡</sup> | Ant cuticle (reproductive signaling) |
| 2,8-Dimethyldotriacontane | C₃₄H₇₀ | 478.55 | 32.970 | 221.4 (exp.), 224.2 (pred.) | Synthetic/Chromatographic studies |
| 14,18-Dimethyldotriacontane | C₃₄H₇₀ | 478.55 | 32.575 | 219.0 (exp.), 224.2 (pred.) | Synthetic/Chromatographic studies |
| 9,21-Dimethyldotriacontane | C₃₄H₇₀ | 478.55 | 32.620 | 219.3 (exp.), 224.2 (pred.) | Synthetic/Chromatographic studies |
| 13,17-Dimethylhentriacontane | C₃₃H₆₈ | 464.89 | Not reported | Not reported | Insect cuticle (waterproofing) |
| Dotriacontane (unbranched) | C₃₂H₆₆ | 450.87 | ~32.0 (pred.) | 70–72<sup>3</sup> | Plant waxes, synthetic references |
<sup>1</sup> Partition coefficients (log P) from gas-liquid chromatography studies .
<sup>2</sup> Melting points: Experimental (exp.) vs. predicted (pred.) values .
<sup>†</sup> Estimated based on positional isomer trends (central branching reduces log P).
<sup>‡</sup> Estimated from C₃₄ dimethyl isomers in .
<sup>3</sup> Unbranched dotriacontane has a lower melting point due to linear packing efficiency .
Key Observations:
- Branching Position : Central methyl groups (e.g., 13,17- vs. 2,8-) reduce log P values due to decreased molecular symmetry and increased hydrophobicity disruption .
- Melting Points : Dimethyl isomers with central branching (e.g., 14,18-) exhibit lower experimental melting points (~219°C) compared to terminal-branched analogs (e.g., 2,8-: 221.4°C), as branching disrupts crystal packing .
- Biological Specificity : 13,17-Dimethyldotriacontane is uniquely associated with ant reproductive workers, while other isomers (e.g., 10,22-dimethyldotriacontane) are linked to general hydrocarbon profiles in arthropods .
Chromatographic Behavior
In gas chromatography (GC), 13,17-dimethyldotriacontane elutes later than linear alkanes due to its branched structure. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
